((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
CAS No.: 7075-11-8
Cat. No.: VC21345615
Molecular Formula: C9H14N3O8P
Molecular Weight: 323.20 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 7075-11-8 |
---|---|
Molecular Formula | C9H14N3O8P |
Molecular Weight | 323.20 g/mol |
IUPAC Name | [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
Standard InChI Key | IERHLVCPSMICTF-CCXZUQQUSA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Canonical SMILES | C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Appearance | White Solid |
Melting Point | >170°C (dec.) |
The distinctive stereochemistry of the compound, particularly the "arabino" configuration of the sugar (where the 2' hydroxyl group is oriented in the opposite direction compared to ribose), plays a crucial role in its biological activity and mechanism of action . This unique stereochemical arrangement impacts how the molecule interacts with various enzymes involved in nucleotide metabolism and DNA synthesis, ultimately leading to its ability to disrupt normal DNA replication in rapidly dividing cells.
Biological Significance
Role in Nucleotide Metabolism
((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate represents a crucial intermediate in the metabolic activation pathway of cytarabine. When cytarabine enters a cell, it undergoes sequential phosphorylation, with the formation of the monophosphate as the first essential step . This initial phosphorylation is catalyzed by deoxycytidine kinase, which is considered the rate-limiting enzyme in the activation of cytarabine and other nucleoside analogs . The efficiency of this conversion significantly influences the cytotoxic potential of cytarabine in cancer cells.
Following its formation, the monophosphate serves as a substrate for further phosphorylation to the diphosphate and ultimately to the triphosphate form, which is the active metabolite responsible for the cytotoxic effects observed in cancer cells . The sequential phosphorylation process represents an essential activation mechanism that transforms the parent drug into its pharmacologically active form. Additionally, the monophosphate can undergo deamination by deoxycytidine monophosphate deaminase to form the corresponding uracil derivative, which represents a significant inactivation pathway that can lead to drug resistance in certain cancer types .
Comparison with Natural Nucleotides
Table 2: Comparison of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate (Ara-5'-CMP) and Cytidine 5'-monophosphate (CMP)
This structural distinction has profound implications for how the compound interacts with DNA polymerases and other enzymes involved in nucleic acid synthesis. When the triphosphate form of this compound is incorporated into DNA, the arabinose configuration disrupts the normal function of these enzymes, leading to the inhibition of DNA synthesis and eventually triggering cellular mechanisms that result in apoptosis or programmed cell death . This interference with DNA synthesis forms the basis for the compound's therapeutic efficacy in treating rapidly proliferating cancer cells.
Mechanism of Action
Cellular Uptake and Metabolism
The parent compound, cytarabine, must first enter cells before conversion to ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate. Cytarabine crosses cell membranes primarily via nucleoside transporters and then undergoes phosphorylation by deoxycytidine kinase to form the monophosphate . This initial phosphorylation step is critical and often rate-limiting in the activation pathway of cytarabine, determining the intracellular concentration of the active metabolites and consequently the drug's efficacy.
Once formed, ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes further phosphorylation by nucleoside monophosphate kinases to form the diphosphate, and subsequently by nucleoside diphosphate kinases to form the triphosphate . This sequential phosphorylation cascade generates the active triphosphate metabolite that interferes with DNA synthesis. The balance between these activation pathways and competing inactivation pathways, such as deamination by deoxycytidine monophosphate deaminase, significantly influences the compound's cytotoxic potential .
Incorporation into DNA and Inhibition of DNA Synthesis
The triphosphate form of the compound competes with deoxycytidine triphosphate (dCTP) for incorporation into DNA during the S phase of the cell cycle when DNA replication occurs . DNA polymerase can mistakenly incorporate the arabinosyl nucleotide into the growing DNA strand in place of the natural deoxycytidine nucleotide. This misincorporation is possible due to the structural similarity between the cytosine base portions of both molecules, which allows the arabinosyl nucleotide to fit into the DNA polymerase active site.
Once incorporated into the DNA strand, the arabinose sugar moiety causes significant steric hindrance due to its different configuration compared to deoxyribose . This steric interference disrupts the proper conformation of the DNA strand and prevents the addition of subsequent nucleotides, effectively halting DNA chain elongation. Additionally, the compound inhibits DNA polymerase activity directly, further compromising the cell's ability to replicate its genetic material . This dual mechanism of action—chain termination and enzyme inhibition—makes the compound particularly effective against rapidly dividing cells, which have a higher demand for DNA synthesis.
Effects on Cell Cycle and Apoptosis
The incorporation of the triphosphate form of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate into DNA has multiple consequences for cellular function and viability. The primary effect is the inhibition of DNA replication, which arrests cells in the S phase of the cell cycle . This cell cycle arrest prevents cellular division and proliferation, which is particularly detrimental to cancer cells that typically have dysregulated cell cycle controls and high proliferation rates.
Beyond simply halting DNA synthesis, the compound's incorporation into DNA interferes with DNA repair mechanisms, further compromising the cell's genetic integrity . The accumulation of DNA damage and replication stress eventually triggers apoptotic pathways, leading to programmed cell death. The selective toxicity towards rapidly dividing cells forms the basis for the compound's therapeutic use in cancer treatment, as cancer cells generally divide more rapidly than most normal cells, making them more susceptible to the effects of DNA synthesis inhibitors.
Pharmacological Properties
Pharmacokinetics
The pharmacokinetic properties of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate are primarily derived from studies on its parent compound, cytarabine, as the monophosphate form is generated intracellularly. Cytarabine exhibits poor oral bioavailability due to high first-pass metabolism but achieves high bioavailability when administered subcutaneously, intrathecally, or intravenously . This pharmacokinetic limitation necessitates parenteral administration of cytarabine in clinical settings.
Within the cellular environment, the formation of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate from cytarabine and its subsequent conversion to the diphosphate and triphosphate forms occur relatively rapidly in sensitive cells . The intracellular retention of these phosphorylated metabolites is a crucial determinant of cytarabine's efficacy, as longer retention allows for more significant interference with DNA synthesis.
The parent compound, cytarabine, has a low plasma protein binding capacity (approximately 15%) and consequently a high volume of distribution . It can cross the blood-brain barrier, which has implications for treating central nervous system malignancies . Metabolism primarily occurs in the liver, with cytidine deaminase converting cytarabine to the inactive metabolite uracil arabinoside, which is subsequently cleared by the kidneys . The plasma half-life of cytarabine is relatively short (1-3 hours), necessitating frequent dosing or continuous infusion strategies in clinical applications.
Pharmacodynamics
The pharmacodynamic effects of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate and its phosphorylated derivatives are centered on their interference with DNA synthesis and cellular replication. The compound's activity is cell cycle-specific, primarily affecting cells in the S phase when DNA replication occurs . This cell cycle specificity explains why the drug must be present for at least one complete cell cycle to effectively inhibit the replication of tumor cells.
The effectiveness of the compound is dependent on several factors, including the efficiency of cellular uptake, the rate of phosphorylation to the active triphosphate form, and the balance between activation and inactivation pathways . Variations in these factors among different cell types and individual patients contribute to the variability in response to cytarabine therapy. Resistance to the compound and its parent drug, cytarabine, can develop through various mechanisms, including decreased expression of nucleoside transporters, reduced activity of deoxycytidine kinase, increased activity of deaminases, or increased expression of the enzymes involved in DNA repair .
Clinical Applications
Treatment of Hematological Malignancies
The parent compound, cytarabine, from which ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is derived in vivo, is widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) . It serves as a cornerstone of induction and consolidation chemotherapy regimens for these aggressive blood cancers. Additionally, cytarabine is utilized in the treatment of certain types of non-Hodgkin lymphomas and as part of conditioning regimens prior to stem cell transplantation.
The compound's effectiveness in these malignancies is attributed to the high proliferation rate of the cancer cells, which makes them particularly susceptible to agents that interfere with DNA synthesis . Furthermore, hematopoietic cells generally express high levels of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of cytarabine to ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate. This enzymatic profile enhances the selective activation of cytarabine in hematopoietic cancer cells, contributing to its therapeutic window in these malignancies.
Dosage and Administration
The parent compound, cytarabine, is administered in various regimens depending on the specific malignancy being treated and the clinical context . These regimens vary widely in terms of dosage, duration, and combination with other chemotherapeutic agents. The dosing strategies are designed to optimize the formation of ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate and its subsequent phosphorylated forms within target cancer cells.
Table 3: Common Dosage Regimens for Cytarabine (Parent Compound)
Structural Diversity and Crystal Forms
Hydrates and Anhydrates
Research on nucleotides similar to ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, such as cytidine 5'-monophosphate (CMP), has revealed significant structural diversity in terms of hydration states . These nucleotides can exist in various forms, including anhydrous forms and hydrates with different water content. The specific hydration state can significantly influence the physical properties, stability, and potentially the biological behavior of these compounds.
Crystallographic studies have demonstrated that changes in temperature, vacuum conditions, and humidity can induce transitions between different hydration states of nucleotides . These transitions are accompanied by structural reorganization, which affects the intermolecular interactions within the crystal lattice. The presence or absence of water molecules in the crystal structure can alter hydrogen bonding patterns and other non-covalent interactions, which in turn affects the three-dimensional arrangement of the nucleotide molecules and their physical properties.
Polymorphism and Intermolecular Interactions
In addition to varying hydration states, nucleotides can exhibit polymorphism, where the same chemical compound crystallizes in different structural arrangements . This phenomenon is of particular interest in pharmaceutical research, as different polymorphs can have different physical properties, stability profiles, and bioavailability characteristics. For ((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate and related compounds, understanding polymorphism is crucial for ensuring consistent quality and performance in therapeutic applications.
The crystalline structures of nucleotides involve various types of intermolecular interactions, including hydrogen bonds and lone pair (lp)⋯π interactions . These interactions play a critical role in determining the three-dimensional arrangement of molecules within the crystal and influence properties such as melting point, solubility, and stability. Temperature-dependent structural changes, particularly those associated with dehydration and rehydration processes, can significantly impact these intermolecular interactions and consequently alter the physical properties of the compound .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume